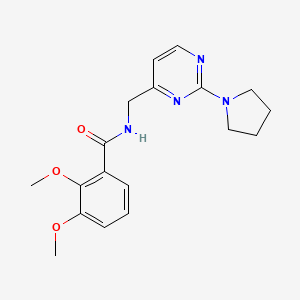

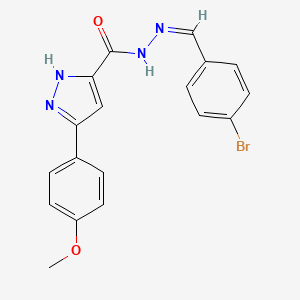

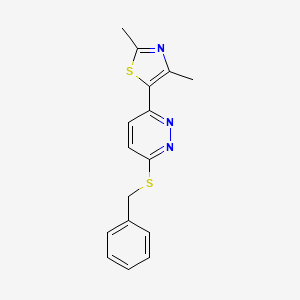

2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine rings are found in many important natural and synthetic biologically active compounds . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .

Synthesis Analysis

The synthesis of similar compounds, such as 2-(pyrrolidin-1-yl)pyrimidines, has been achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The exact molecular structure of this compound would need to be confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

2,3-Dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide serves as a key intermediate in the synthesis of complex heterocyclic compounds. Its modifications and derivations have been explored for various pharmacological activities. For instance, it has been involved in the synthesis of novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines, highlighting its versatility in generating new chemical entities with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Anti-inflammatory Properties

Studies have shown that derivatives of 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide exhibit significant anticancer and anti-inflammatory activities. These properties stem from the compound's ability to modulate biochemical pathways, indicating its potential as a scaffold for developing novel therapeutic agents. Notably, compounds derived from this chemical structure have shown inhibitory activity against cyclooxygenase enzymes, which play a crucial role in the inflammatory process, suggesting a promising avenue for the development of new anti-inflammatory drugs (Amr, Sabry, & Abdulla, 2007).

Antimicrobial and Antitubercular Activities

The versatility of 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide extends to its use in synthesizing compounds with antimicrobial and antitubercular activities. This highlights the compound's potential in addressing infectious diseases, offering a pathway to novel treatments against resistant microbial strains. Research into pyrimidine-azetidinone analogues synthesized from this compound has demonstrated their efficacy in vitro against various bacterial and fungal strains, including Mycobacterium tuberculosis, underscoring the potential of such derivatives in combating tuberculosis and other infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Mecanismo De Acción

Target of Action

The compound 2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide, also known as 2,3-dimethoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide, is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . These derivatives are known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby inhibiting the transmission of pain signals . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical pathways and processes .

Biochemical Pathways

The compound’s action on the vanilloid receptor 1 and the insulin-like growth factor 1 receptor influences several biochemical pathways. For instance, the inhibition of phosphodiesterase type 5 can increase the level of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation . The inhibition of isocitrate dehydrogenase 1 can affect the citric acid cycle, influencing energy production in cells . The compound’s antioxidative and antibacterial properties have also been described .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it influences. For instance, by acting as an antagonist of the vanilloid receptor 1, it can help alleviate pain . Its antioxidative properties suggest that it could protect cells from oxidative stress .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability These factors could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells.

: Source

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dimethoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-24-15-7-5-6-14(16(15)25-2)17(23)20-12-13-8-9-19-18(21-13)22-10-3-4-11-22/h5-9H,3-4,10-12H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFFSJAWFXCIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2=NC(=NC=C2)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2399218.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2399225.png)

![N-[[6-[4-chlorophenyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-[trifluoromethyl]aniline](/img/structure/B2399226.png)

![4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2399230.png)

![3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2399237.png)

![1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2399238.png)